Pencycuron-d5
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Overview
Description
Pencycuron-d5 is a deuterium-labeled derivative of pencycuron, a phenylurea fungicide. It is primarily used as a tracer in scientific research to study the pharmacokinetics and metabolic profiles of pencycuron. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it a stable isotope .
Preparation Methods
The synthesis of Pencycuron-d5 involves the incorporation of deuterium into the pencycuron molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of deuterated intermediates.
Reaction Conditions: The deuterated intermediates are then subjected to specific reaction conditions to incorporate deuterium into the final product.
Industrial Production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pencycuron-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.
Major Products: The major products formed from these reactions include various deuterated derivatives of pencycuron.
Scientific Research Applications
Pencycuron-d5 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it helps in understanding the metabolic pathways and pharmacokinetics of pencycuron.
Medicine: The compound is used in drug development to study the effects of deuterium substitution on drug metabolism and efficacy.
Mechanism of Action
Pencycuron-d5 exerts its effects by inhibiting the growth of fungi, specifically targeting the plant pathogen Rhizoctonia solani. The mechanism involves the disruption of microtubule formation during cell division, leading to the inhibition of mycelial growth. The molecular targets include the cytoskeleton of the microtubules, which are essential for cell division .
Comparison with Similar Compounds
Pencycuron-d5 is unique compared to other similar compounds due to its deuterium labeling. Similar compounds include:
Pencycuron: The non-deuterated form of this compound, used as a fungicide.
Diethofencarb: Another fungicide with a different mode of action but used for similar purposes.
Flutolanil: A fungicide with a different chemical structure but similar applications in agriculture.
This compound stands out due to its use as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolic profiles of pencycuron .
Properties
Molecular Formula |
C19H21ClN2O |
---|---|
Molecular Weight |
333.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea |
InChI |
InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23)/i1D,2D,3D,6D,7D |
InChI Key |
OGYFATSSENRIKG-FSTBWYLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(CC2=CC=C(C=C2)Cl)C3CCCC3)[2H])[2H] |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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